
Carboxyrhodamin 110-PEG3-Azid
Übersicht
Beschreibung
Carboxyrhodamine 110-PEG3-Azide is a green fluorescent rhodamine dye . It is a derivative of 5-carboxyrhodamine 110 . The conjugate has better solubility than the parent dye carboxyrhodamine and its long PEG spacer should reduce any steric effect of the dye on the molecule to be labelled .
Synthesis Analysis
Carboxyrhodamine 110-PEG3-Azide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .Molecular Structure Analysis
The molecular formula of Carboxyrhodamine 110-PEG3-Azide is C29H30N6O7 . It has a molecular weight of 574.59 g/mol .Chemical Reactions Analysis
Carboxyrhodamine 110-PEG3-Azide contains an azide group, which enables Click Chemistry .Physical and Chemical Properties Analysis
Carboxyrhodamine 110-PEG3-Azide is a solid with a dark red color . It is soluble in DMF, DMSO, and MeOH . It has spectroscopic properties with λ abs 501 nm, λ em 525 nm, ε 74.0 L mmol -1 cm -1 (in MeOH) .Wissenschaftliche Forschungsanwendungen
Konfokale Laser-Scanning-Mikroskopie
Carboxyrhodamin 110-PEG3-Azid eignet sich besonders gut für die konfokale Laser-Scanning-Mikroskopie {svg_1}. Sein langer PEG-Spacer hilft, jegliche sterische Hinderung zu reduzieren, die der Farbstoff auf das zu markierende Molekül ausüben könnte. Dieses Merkmal macht es zu einer hervorragenden Wahl für die hochauflösende Bildgebung und die Untersuchung der Lokalisierung von Proteinen in Zellen.
Biokonjugation und Click-Chemie
Die in this compound vorhandene Azidgruppe ermöglicht es, an Click-Chemie-Reaktionen {svg_2} teilzunehmen. Diese Eigenschaft wird in Biokonjugationstechniken verwendet, um verschiedene Biomoleküle miteinander oder mit Oberflächen zu verbinden, was entscheidend für die Herstellung komplexer biomolekularer Baugruppen für Forschungs- und therapeutische Anwendungen ist.
Arzneimittelentwicklung
Im Bereich der Arzneimittelentwicklung kann this compound als fluoreszierende Sonde verwendet werden, um die Abgabe und Verteilung von Medikamenten in biologischen Systemen zu verfolgen {svg_3}. Seine Photostabilität und helle Fluoreszenz machen ihn zu einem idealen Kandidaten für Langzeit-Bildgebungsstudien in lebenden Zellen und Geweben.
Medizinische Diagnostik
Die grüne Fluoreszenz der Verbindung und die Kompatibilität mit der Click-Chemie machen sie zu einem wertvollen Werkzeug in der medizinischen Diagnostik {svg_4}. Sie kann zur Markierung von Biomarkern oder Zellen in verschiedenen diagnostischen Assays verwendet werden, wodurch die Empfindlichkeit und Spezifität der Detektion erhöht wird.
Analytische Chemie
In der analytischen Chemie können die fluoreszierenden Eigenschaften von this compound zur Detektion und Quantifizierung spezifischer Moleküle in komplexen Gemischen genutzt werden {svg_5}. Seine hohe Photostabilität und sein eindeutiges Emissionsspektrum machen ihn zu einem zuverlässigen Marker für verschiedene analytische Techniken.
Molekulare Biologie
Die Verbindung ist auch in der molekularen Biologie wertvoll für die Markierung von Nukleinsäuren oder Proteinen, was die Untersuchung molekularer Wechselwirkungen und Dynamiken innerhalb von Zellen erleichtert {svg_6}. Seine stabile Fluoreszenz über einen Bereich von pH-Bedingungen macht ihn besonders nützlich für Studien, die schwankende biologische Umgebungen betreffen.
Biomaterialwissenschaft
Schließlich kann this compound in der Biomaterialwissenschaft verwendet werden, um das Verhalten von Biomaterialien unter physiologischen Bedingungen zu visualisieren und zu verfolgen {svg_7}. Seine Fähigkeit, an verschiedene Materialien zu binden, und seine helle Fluoreszenz ermöglichen die detaillierte Beobachtung von Wechselwirkungen zwischen Biomaterialien und biologischen Geweben.
Wirkmechanismus
Target of Action
Carboxyrhodamine 110-PEG3-Azide is primarily used as a green fluorescent marker . It is designed to target alkyne-tagged biomolecules . The azide group in the compound enables it to react with terminal alkynes via a copper-catalyzed click reaction (CuAAC) .
Mode of Action
The compound interacts with its targets through a process known as “click chemistry”. Specifically, it reacts with terminal alkynes via a copper-catalyzed click reaction (CuAAC) to form a stable triazole . It can also react with strained cyclooctyne via a copper-free click chemistry reaction .
Biochemical Pathways
It’s known that the compound is used for imaging of alkyne-tagged biomolecules , suggesting its involvement in visualizing biochemical processes.
Pharmacokinetics
It’s known that the compound has better solubility than the parent dye carboxyrhodamine , which could potentially enhance its bioavailability.
Result of Action
The primary result of the action of Carboxyrhodamine 110-PEG3-Azide is the production of a green fluorescence . This fluorescence is used for imaging of alkyne-tagged biomolecules . The compound is photostable and its fluorescence is completely insensitive to pH between 4 and 9 .
Action Environment
The action of Carboxyrhodamine 110-PEG3-Azide is influenced by environmental factors such as pH and light. The compound is highly stable under both acidic and basic conditions . Its fluorescence is an excellent match to the intense 488 nm spectral line of the argon ion laser commonly used in many confocal laser-scanning microscopes .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Carboxyrhodamine 110-PEG3-Azide is used for imaging of alkyne-tagged biomolecules . Its long PEG spacer should reduce any steric effect of the dye on the molecule to be labelled . The conjugate has better solubility than the parent dye carboxyrhodamine .
Cellular Effects
Carboxyrhodamine 110-PEG3-Azide is suitable for confocal laser scanning microscopy . Its fluorescence is completely insensitive to pH between 4 and 9 . It is photostable and more photostable than any other known green fluorescent dyes including Alexa 488 .
Molecular Mechanism
Carboxyrhodamine 110-PEG3-Azide reacts with terminal alkynes via a copper-catalyzed click reaction (CuAAC). It also reacts with strained cyclooctyne via a copper-free “click chemistry” reaction to form a stable triazole .
Temporal Effects in Laboratory Settings
Carboxyrhodamine 110-PEG3-Azide and its derivatives are highly stable under both acidic and basic conditions . Unlike Alexa 488, which is readily degraded under alkaline condition, carboxyrhodamine 110 and its derivatives are highly stable .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Carboxyrhodamine 110-PEG3-Azide involves the conjugation of Carboxyrhodamine 110 with PEG3-Azide through a copper-catalyzed azide-alkyne cycloaddition reaction.", "Starting Materials": [ "Carboxyrhodamine 110", "PEG3-Azide", "Copper (I) iodide", "Sodium ascorbate", "Dimethyl sulfoxide (DMSO)", "Triethylamine", "Methanol", "Chloroform" ], "Reaction": [ "Dissolve Carboxyrhodamine 110 and PEG3-Azide in DMSO", "Add copper (I) iodide and sodium ascorbate to the solution", "Stir the mixture at room temperature for 2 hours", "Add triethylamine to the reaction mixture to quench the reaction", "Extract the product with chloroform", "Wash the organic layer with methanol", "Dry the organic layer over anhydrous sodium sulfate", "Evaporate the solvent to obtain the final product" ] } | |
CAS-Nummer |
1536327-95-3 |
Molekularformel |
C29H30N6O7 |
Molekulargewicht |
574.59 |
IUPAC-Name |
2-(6-amino-3-iminio-3H-xanthen-9-yl)-5-((2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamoyl)benzoate |
InChI |
InChI=1S/C29H30N6O7/c30-19-2-5-22-25(16-19)42-26-17-20(31)3-6-23(26)27(22)21-4-1-18(15-24(21)29(37)38)28(36)33-7-9-39-11-13-41-14-12-40-10-8-34-35-32/h1-6,15-17,30H,7-14,31H2,(H,33,36)(H,37,38) |
InChI-Schlüssel |
LBOVGETWICZMTO-UHFFFAOYSA-N |
SMILES |
[NH2+]=C1C=CC2=C(C3=CC=C(C(NCCOCCOCCOCCN=[N+]=[N-])=O)C=C3C([O-])=O)C4=C(C=C(N)C=C4)OC2=C1 |
Aussehen |
Solid powder |
Reinheit |
>95% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO, DMF, DCM, Water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Carboxyrhodamine 110-PEG3-Azide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


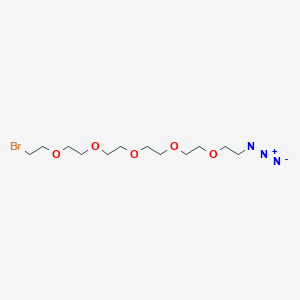

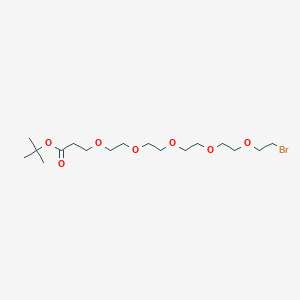
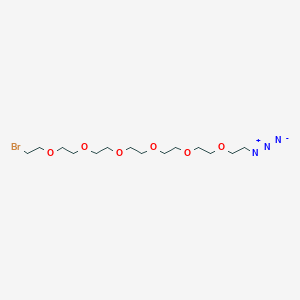

![1-(2-chlorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole](/img/structure/B606408.png)
![Glutaric acid bis[3-(sodiosulfo)succinimidyl] ester](/img/structure/B606409.png)
![N-[4-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide](/img/structure/B606411.png)
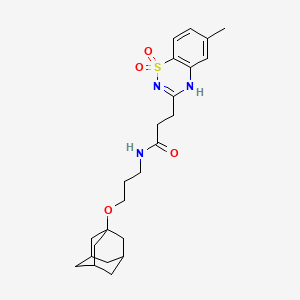
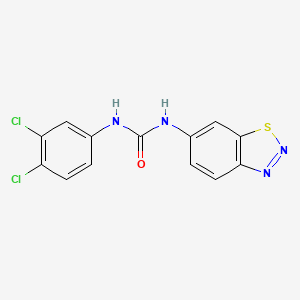
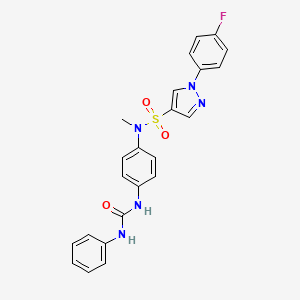
![methyl (1S,2S,3R,5S,8R,9R,10R)-10-[(2R,3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate](/img/structure/B606424.png)
